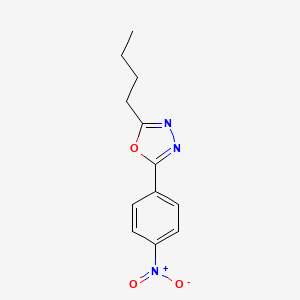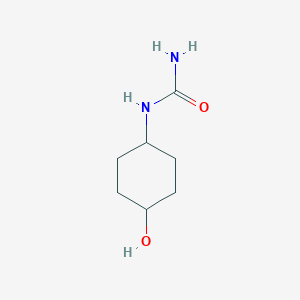![molecular formula C21H22N4O5 B2650645 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942001-93-6](/img/new.no-structure.jpg)
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety with a quinazolinone derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common approach includes the condensation of a benzo[d][1,3]dioxole derivative with a quinazolinone precursor under specific conditions that favor the formation of the desired (E)-isomer. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quinazolinone derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
科学研究应用
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties may be leveraged in the development of new materials with specialized functions.
作用机制
The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
相似化合物的比较
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Indole
- Benzimidazole
- Quinoline
Uniqueness
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea stands out due to its unique combination of a benzo[d][1,3]dioxole moiety and a quinazolinone derivative
属性
CAS 编号 |
942001-93-6 |
|---|---|
分子式 |
C21H22N4O5 |
分子量 |
410.43 |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H22N4O5/c1-2-28-11-5-10-25-19(15-6-3-4-7-16(15)23-21(25)27)24-20(26)22-14-8-9-17-18(12-14)30-13-29-17/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H2,22,24,26) |
InChI 键 |
CHWLBCGLJSQSJD-LYBHJNIJSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC4=C(C=C3)OCO4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2650563.png)

![2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2650565.png)



![7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2650571.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2650574.png)

![5-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide](/img/structure/B2650578.png)

![N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2650581.png)

